Enhanced Conformational Flexibility vs. 4-(Naphthalen-1-ylmethyl)morpholine
(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine (CAS 626207-99-6) contains 6 rotatable bonds, whereas the closer analog 4-(naphthalen-1-ylmethyl)morpholine (CAS 2862-82-0) contains only 2 rotatable bonds [1]. The 4-fold increase in rotatable bonds affords greater conformational flexibility, which can enhance binding to flexible or induced-fit binding pockets in target proteins. Additionally, the target compound possesses 1 hydrogen bond donor (secondary amine) and 3 hydrogen bond acceptors, compared to 0 donors and 2 acceptors for the comparator [1]. This expanded hydrogen-bonding potential may facilitate stronger or more specific interactions with biological macromolecules.
| Evidence Dimension | Rotatable bond count and H-bond donors/acceptors |
|---|---|
| Target Compound Data | 6 rotatable bonds, 1 H-bond donor, 3 H-bond acceptors |
| Comparator Or Baseline | 4-(Naphthalen-1-ylmethyl)morpholine (CAS 2862-82-0): 2 rotatable bonds, 0 H-bond donors, 2 H-bond acceptors |
| Quantified Difference | Rotatable bonds: 200% increase; H-bond donors: +1; H-bond acceptors: +1 |
| Conditions | Computed properties based on molecular structure (PubChem, ChemSrc) |
Why This Matters
Greater conformational flexibility and hydrogen-bonding capacity can directly influence binding entropy, residence time, and selectivity in target engagement assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2035612, 3-Morpholino-N-(naphthalen-1-ylmethyl)propan-1-amine. https://pubchem.ncbi.nlm.nih.gov/compound/2035612 (accessed 2026-04-17). View Source
